molecular formula C5H11NO3 B1584138 (2S,3R)-methyl 2-amino-3-hydroxybutanoate CAS No. 3373-59-9

(2S,3R)-methyl 2-amino-3-hydroxybutanoate

Cat. No.: B1584138
CAS No.: 3373-59-9
M. Wt: 133.15 g/mol
InChI Key: TVHCXXXXQNWQLP-UHFFFAOYSA-N
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Description

Dl-threonine methyl ester is an alpha-amino acid ester.

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCXXXXQNWQLP-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955339
Record name L-Threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3373-59-9
Record name L-Threonine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3373-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl threoninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-threoninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL THREONINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOK073U22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-threonine methyl ester?

A1: L-threonine methyl ester, also known as (2S,3R)-methyl 2-amino-3-hydroxybutanoate, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol.

Q2: What are some common applications of L-threonine methyl ester in synthetic chemistry?

A2: L-threonine methyl ester serves as a versatile building block in peptide synthesis [, , ]. It's also a valuable starting material for synthesizing other complex molecules, including pharmaceutical intermediates like oxazole and methyl oxazole, which are key components of the natural marine compound Leucamide A []. Furthermore, researchers have utilized L-threonine methyl ester in the preparation of enantiomerically pure β-branched α-amino acids [, ], which hold significant potential as building blocks for peptidomimetics and other biologically active compounds.

Q3: Are there any studies on the stability of L-threonine methyl ester under different conditions?

A3: While the provided research doesn't extensively focus on the stability of L-threonine methyl ester itself, one study highlights a critical aspect of its chemistry []. It demonstrates that the unprotected O-peptide form of L-threonine methyl ester undergoes rapid O,N-acyl shift. This finding is crucial when using L-threonine methyl ester in peptide synthesis, as it necessitates appropriate protection strategies to avoid unwanted rearrangements.

Q4: How is L-threonine methyl ester used in the study of enzymatic reactions?

A4: L-threonine methyl ester has been used to investigate the enantioselectivity of enzymes. For instance, researchers studied its hydrolysis using porcine pancreas lipase and wheat germ lipase []. This study revealed that porcine pancreas lipase exhibited superior efficiency and enantioselectivity compared to wheat germ lipase in hydrolyzing L-threonine methyl ester. These findings contribute valuable insights into the substrate specificity and potential applications of these enzymes in biocatalysis.

Q5: Has L-threonine methyl ester been utilized in the synthesis of any biologically active molecules?

A5: Yes, researchers successfully employed L-threonine methyl ester in the synthesis of paclitaxel-C3′-14C, a radiolabeled analog of the anticancer drug paclitaxel []. This synthesis involved using L-threonine methyl ester as a starting material to build the C13 side chain of paclitaxel. This radiolabeled analog serves as a valuable tool for studying the pharmacokinetics and mechanism of action of paclitaxel.

Q6: Are there any studies investigating the interaction of L-threonine methyl ester with enzymes at a molecular level?

A6: While not directly focused on L-threonine methyl ester, a study examined the interaction of L-threonine and its analogs with Escherichia coli L-threonine dehydrogenase []. Researchers found that L-threonine methyl ester and L-threonine amide, acting as substrate analogs, offered significant protection against enzyme inactivation by methyl p-nitrobenzenesulfonate. This suggests that these analogs bind to the enzyme's active site, providing valuable insight into the enzyme's substrate specificity and potential for developing inhibitors.

Q7: Can L-threonine methyl ester be used to synthesize glycosylated peptides?

A7: While the provided research doesn't directly demonstrate the use of L-threonine methyl ester in glycosylating peptides, a study showcases its application in synthesizing a larger peptide containing a glycosylated residue []. Researchers used L-threonine methyl ester as part of a hexapeptide sequence that was subsequently coupled to a diglycosyl imidate. This process led to the successful synthesis of supprescin B, a diglycosyl hexapeptide known to suppress the production of pisatin, a phytoalexin found in peas. This study highlights the potential of using L-threonine methyl ester in the synthesis of complex glycopeptides, which hold significant biological relevance.

Q8: Are there any spectroscopic data available for L-threonine methyl ester?

A8: Although the provided abstracts don't delve into specific spectroscopic data for L-threonine methyl ester, one study describes the solid-state structure of its benzophenone Schiff base derivative, N-diphenylmethylene-L-threonine methyl ester [, ]. This derivative exists primarily in its cyclic methyl (4S,5R)-S-methyl-2,2-diphenyl-1,3-oxazolidine-4-carboxylate tautomeric form in the solid state. This information provides valuable insight into the conformational preferences and potential reactivity of L-threonine methyl ester derivatives.

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